2-(1,3-Dibenzylhexahydropyrimidin-2-yl)-4-nitrophenol
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Overview
Description
2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-4-NITROPHENOL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hexahydro-2-pyrimidinyl core substituted with dibenzyl groups and a nitrophenol moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-4-NITROPHENOL typically involves multi-step organic reactions. The initial step often includes the formation of the hexahydro-2-pyrimidinyl ring, followed by the introduction of dibenzyl groups through alkylation reactions. The final step involves the nitration of the phenol ring to introduce the nitro group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-4-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form quinones.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and electrophiles like acyl chlorides. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and product distribution.
Major Products Formed
Scientific Research Applications
2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-4-NITROPHENOL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-4-NITROPHENOL involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the dibenzyl groups may enhance binding affinity to hydrophobic sites. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-2-METHOXYPHENOL
- METHYL 4-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)BENZOATE
Uniqueness
Compared to similar compounds, 2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-4-NITROPHENOL is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C24H25N3O3 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(1,3-dibenzyl-1,3-diazinan-2-yl)-4-nitrophenol |
InChI |
InChI=1S/C24H25N3O3/c28-23-13-12-21(27(29)30)16-22(23)24-25(17-19-8-3-1-4-9-19)14-7-15-26(24)18-20-10-5-2-6-11-20/h1-6,8-13,16,24,28H,7,14-15,17-18H2 |
InChI Key |
LYJQWKKEMHCPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N(C1)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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